REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[Cl:12][C:13]([C:14]([Cl:15])=[O:16])=[O:17].[Cl:23][CH2:24][Cl:25]>>[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[Cl-:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(Br)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(Br)cc1F
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |